4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid is a complex organic compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly in relation to nicotinic acetylcholine receptors, which are implicated in various neurological functions and disorders.
The compound is synthesized through various organic chemistry methods, including multicomponent reactions and modifications of existing chemical structures. Research on this compound is often associated with studies focusing on neuropharmacology and medicinal chemistry.
This compound can be classified under several categories:
The synthesis of 4-(2,6-diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid typically involves several steps:
Technical details regarding reaction conditions, yields, and purification methods are crucial for optimizing the synthesis process.
The molecular structure of 4-(2,6-diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid features:
Key structural data includes:
The compound participates in various chemical reactions due to its functional groups:
Technical details regarding reaction mechanisms and conditions (e.g., temperature, solvents) are essential for understanding these transformations.
The mechanism of action for 4-(2,6-diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs):
Data from pharmacological studies indicate that compounds with similar structures exhibit varying degrees of agonistic or antagonistic effects on nAChRs.
Relevant data from studies indicate that these properties influence its biological activity and potential therapeutic applications.
4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric acid is primarily investigated for:
This compound represents a promising avenue for drug development due to its unique structural features and biological activities. Further research is necessary to fully elucidate its mechanisms and optimize its therapeutic potential.
Radical-mediated cyclization represents a cornerstone in constructing the 3,6-dihydro-2H-pyridine scaffold central to this compound. The diallyl-substituted dihydropyridine core typically originates from a [3+3] annulation strategy, where a 1,5-diene precursor undergoes intramolecular radical cyclization under oxidative conditions. Metal-catalyzed transformations—particularly those employing palladium(0) complexes—facilitate the regioselective formation of the 1,2,3,6-tetrahydropyridine ring through aza-Michael addition pathways. The allyl groups at C2 and C6 positions serve as radical acceptors, enabling ring closure with simultaneous introduction of the diallyl functionality [4] [8]. Optimization studies emphasize controlled reaction temperatures (60–80°C) to suppress oligomerization, a common side reaction in radical-mediated heterocyclizations. The transient enamine intermediate subsequently undergoes trapping with electrophiles to install the 4-oxobutyric acid sidechain [4].
Stereocontrol at the C2 and C6 positions is achieved via chiral auxiliary-mediated synthesis or asymmetric catalysis. The stereodescriptor (2S,6R) confirmed in the compound’s synonyms (e.g., 4-[(2S,6R)-2,6-diallyl-3,6-dihydro-2H-pyridin-1-yl]-4-oxobutanoate) necessitates enantioselective methodologies [4] [5]. Chiral Lewis acid catalysts—notably bis(oxazoline)-copper complexes—induce face selectivity during the pyridine ring formation. Computational studies (InChI: 1S/C15H21NO3) reveal that the (2S,6R) configuration minimizes steric repulsion between the allyl substituents and the enolizable proton at C4 of the dihydropyridine ring [5] [8]. Resolution techniques using diastereomeric salt crystallization (with chiral amines like α-methylbenzylamine) further enrich enantiomeric excess (>98% ee), as verified by chiral HPLC analysis [8].
Propargyl alcohols serve as linchpins for installing the allyl groups via iodocyclization cascades. Treatment of propargylamine precursors with iodine in methanol yields iodinated dihydropyridines, which undergo in situ Stille coupling with allyltributyltin. This sequence concurrently forms the C–N bond of the heterocycle and installs the electrophile-sensitive allyl groups. The alkoxyiodination step proceeds with high regioselectivity (>90%), attributed to the nucleophilic attack of iodide at the propargyl β-carbon [4]. Subsequent dehydroiodination using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) yields the conjugated dihydropyridine core without compromising the acid-labile oxobutyric acid moiety [5].
The diallyl-dihydropyridine intermediate exhibits versatile reactivity for late-stage diversification. Key transformations include:
Solvent polarity and catalyst loading critically influence reaction efficiency. Polar aprotic solvents (DMF, acetonitrile) maximize nucleophilicity in aza-Michael additions, while ethereal solvents (THF) favor radical cyclizations.
Table 1: Solvent and Catalyst Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent | Catalyst | Yield Range |
---|---|---|---|
Radical Cyclization | Toluene | Pd(OAc)₂ (5 mol%) | 60–72% |
Enantioselective Ring Form | CH₂Cl₂ | Cu(OTf)₂/(S)-Ph-BOX (6 mol%) | 75–85% |
Alkoxyiodination | MeOH | I₂ (1.1 equiv) | 82–90% |
Carboxylation | Acetonitrile | Et₃N (2.0 equiv) | 68–77% |
Microwave irradiation (100°C, 150 W) reduces cyclization time from hours to minutes (e.g., 15 min vs. 12 h), suppressing decomposition pathways. Catalyst recycling studies with immobilized Pd nanoparticles on Al₂O₃ demonstrate consistent yield (>90%) over five cycles, enhancing atom economy [3] [8].
Table 2: Molecular Identifiers of 4-(2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl)-4-oxo-butyric Acid
Identifier | Value | Source |
---|---|---|
CAS Number | 436088-29-8 | [1] [2] [3] |
Molecular Formula | C₁₅H₂₁NO₃ | [1] [3] [4] |
Molecular Weight | 263.34 g/mol | [1] [2] |
SMILES (Stereospecific) | [C@@H]1(N(C@HCC=C)C(=O)CCC(=O)O)CC=C | [4] [5] |
InChIKey | WBXPWEDSQDDQSJ-OLZOCXBDSA-M | [4] [5] |
Synonyms | 4-[(2R,6S)-2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl]-4-oxobutanoate; 4-[(2S,6R)-2,6-Diallyl-3,6-dihydro-2H-pyridin-1-yl]-4-keto-butyrate | [4] [5] [8] |
Related Compounds:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7